

TCO-PEG2-acid: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCO-PEG2-acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TCO-PEG2-acid**, a bifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical properties, experimental protocols for its use, and relevant quantitative data to support its application in creating precisely engineered biomolecules.

Introduction to TCO-PEG2-acid

TCO-PEG2-acid is a versatile molecule that serves as a bridge, covalently connecting two different molecules. It features two key functional groups: a trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety is highly reactive towards tetrazine-functionalized molecules via a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This reaction is exceptionally fast and specific, proceeding readily in aqueous environments without the need for cytotoxic catalysts.[1][4]

The terminal carboxylic acid provides a handle for conjugation to primary amine groups, commonly found in proteins (e.g., lysine residues) and other biomolecules. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS to form an amine-reactive NHS ester. The molecule also incorporates a short polyethylene glycol (PEG2) spacer, which enhances its hydrophilicity and can reduce steric hindrance during conjugation.

Physicochemical Properties



A summary of the key physicochemical properties of **TCO-PEG2-acid** is presented in the table below.

Property	Value	References
Molecular Weight	329.4 g/mol (or 329.39 g/mol)	
Molecular Formula	C16H27NO6	_
CAS Number	2250217-31-1	_
Purity	Typically ≥95%	_
Solubility	Soluble in DMSO, DMF, DCM, and water	
Storage	Recommended storage at -20°C, desiccated	

Experimental Protocols

This section provides detailed protocols for the two primary reactions involving **TCO-PEG2-acid**: the activation of the carboxylic acid and its conjugation to an amine, and the subsequent "click" reaction of the TCO group with a tetrazine.

Amine Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on **TCO-PEG2-acid** to form an NHS ester, which then readily reacts with primary amines.

Materials:

TCO-PEG2-acid

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
- Amine-containing molecule (e.g., antibody, protein, or small molecule)



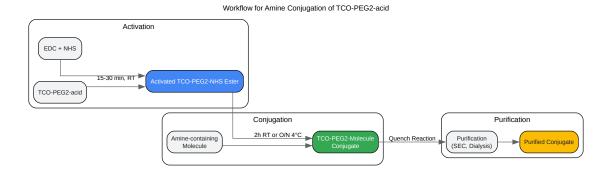
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

- Reagent Preparation:
 - Dissolve TCO-PEG2-acid in the Reaction Buffer to a final concentration of 10 mM.
 - Prepare fresh 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in the Reaction Buffer.
- Activation of TCO-PEG2-acid:
 - To the TCO-PEG2-acid solution, add EDC and NHS stock solutions to achieve a final concentration of 20 mM EDC and 50 mM NHS.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to Amine:
 - Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
 - Add the activated TCO-PEG2-acid solution to the amine-containing molecule. A molar excess of 10-20 fold of the activated TCO-PEG2-acid over the amine is a good starting point for optimization.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.



- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the TCO-PEG2-conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.



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Caption: Workflow for the conjugation of **TCO-PEG2-acid** to an amine-containing molecule.

TCO-Tetrazine Ligation ("Click" Reaction)

This protocol describes the bioorthogonal reaction between a TCO-PEG2-conjugated molecule and a tetrazine-functionalized molecule.

Materials:

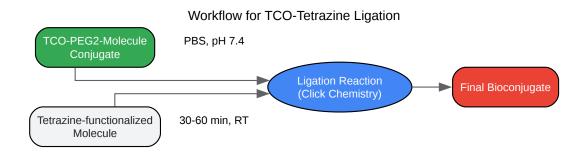


- Purified TCO-PEG2-conjugated molecule
- Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Purification system (if necessary)

Protocol:

- Reagent Preparation:
 - Dissolve the TCO-PEG2-conjugated molecule in the Reaction Buffer to a known concentration.
 - Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
- Ligation Reaction:
 - Add the tetrazine stock solution to the solution of the TCO-PEG2-conjugated molecule. A
 molar ratio of 1.1 to 2 equivalents of the tetrazine per equivalent of TCO is recommended
 to ensure complete reaction.
 - Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification (Optional):
 - If the tetrazine reagent was used in a significant excess or if unreacted starting material needs to be removed, purify the final conjugate using an appropriate method (e.g., sizeexclusion chromatography).





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Caption: General workflow for the TCO-tetrazine click chemistry reaction.

Quantitative Data

The performance of **TCO-PEG2-acid** in bioconjugation can be assessed through various quantitative measures.

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine is known for its exceptionally fast kinetics. The second-order rate constants are among the highest for any bioorthogonal reaction.

Reactants	Second-Order Rate Constant (k ₂)	Conditions	References
TCO and Tetrazine (general)	2000 M ⁻¹ s ⁻¹	9:1 Methanol/Water	
TCO and Tetrazine (general)	>800 M ⁻¹ S ⁻¹	Aqueous media	

Note: The exact rate constant will depend on the specific TCO and tetrazine derivatives used.



Characterization and Quantification

The success of the conjugation can be quantified by determining the degree of labeling (DOL), which is the average number of **TCO-PEG2-acid** molecules conjugated to each biomolecule.

Characterization Method	Information Provided	
UV-Vis Spectroscopy	Can be used to determine the DOL if the conjugated molecule has a distinct absorbance, by using the Beer-Lambert law.	
Mass Spectrometry (MALDI-TOF or ESI-MS)	Provides the most accurate determination of the mass of the conjugate, allowing for precise calculation of the DOL.	
HPLC Analysis	Can be used to assess the purity of the conjugate and quantify the amount of labeled versus unlabeled material.	

Applications in Research and Drug Development

The unique properties of **TCO-PEG2-acid** make it a valuable tool in a wide range of applications:

- Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach a cytotoxic drug, while the TCO group allows for site-specific conjugation to a tetrazine-modified antibody.
- Fluorescent Labeling: The TCO group can be used to "click" a fluorescent tetrazine dye onto a biomolecule that has been functionalized with **TCO-PEG2-acid** for imaging applications.
- Cell Surface Engineering: Cells can be labeled with TCO-PEG2-acid conjugates to introduce new functionalities on their surface.
- PROTACs: TCO-PEG2-acid can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).



 Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Stability and Storage

TCO reagents, including **TCO-PEG2-acid**, can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. Therefore, it is crucial to store the reagent at -20°C and protect it from moisture. Once conjugated, the stability of the TCO group can be influenced by the local environment. Studies have shown that TCO stability can be a consideration in complex biological media over extended periods.

Conclusion

TCO-PEG2-acid is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its combination of a bioorthogonal TCO group and a versatile carboxylic acid handle, along with a hydrophilic PEG spacer, makes it an invaluable tool for researchers and scientists in the fields of chemistry, biology, and medicine. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of **TCO-PEG2-acid** in a variety of research and development endeavors.

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- To cite this document: BenchChem. [TCO-PEG2-acid: A Technical Guide for Bioconjugation].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8115149#tco-peg2-acid-molecular-weight]



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